2-((5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン-2-イル)アミノ)酢酸エチル

説明

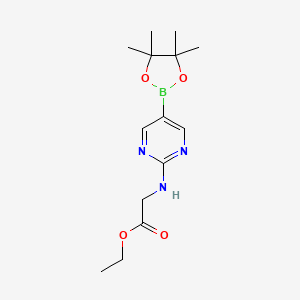

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

科学的研究の応用

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

Industry: The compound is used in the development of agrochemicals and materials science for the creation of new polymers and catalysts.

作用機序

Target of Action

Boronic acids and their esters are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium complex, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of biologically active compounds . The specific biochemical pathways affected by the compound would depend on the nature of the other reactants in the coupling reaction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the temperature, the pH of the solution, the presence of a suitable palladium catalyst and base, and the nature of the solvent . The compound should be stored under an inert atmosphere at a temperature between 2-8°C .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the amino group with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the ester and amino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Boronic acids and their derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted esters and amides.

類似化合物との比較

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrimidine ring, making it less versatile in biological applications.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used primarily in organic synthesis.

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar ester functionality but with a different aromatic ring, affecting its reactivity and applications.

Uniqueness: Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate stands out due to its combination of a boron-containing dioxaborolane group and a pyrimidine ring, providing unique reactivity and versatility in both chemical synthesis and biological applications.

生物活性

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Name : Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

- CAS Number : 1639958-04-5

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

The biological activity of this compound is primarily attributed to its structural components which include a pyrimidine ring and a dioxaborolane moiety. The pyrimidine structure is known for its role in various biological processes and can interact with multiple biological targets. The dioxaborolane group enhances the compound's stability and bioavailability.

Inhibition Studies

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant inhibitory effects against various enzymes and receptors. For instance:

- Inhibition of Tryptophan Hydroxylase : Compounds structurally related to Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate have been evaluated for their ability to inhibit tryptophan hydroxylase (TPH1), an enzyme implicated in serotonin biosynthesis. Inhibition rates exceeding 60% at concentrations of 100 µM have been reported for similar compounds .

- Anticancer Properties : Pyrimidine derivatives are often explored for their anticancer potential. A study indicated that certain pyrimidine-based compounds demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

| Compound | Target | Effect | Reference |

|---|---|---|---|

| Compound A | TPH1 | 64% inhibition at 100 µM | |

| Compound B | EGFR | Induces apoptosis in resistant cell lines | |

| Compound C | Influenza virus | > 2-log viral load reduction in mouse model |

Safety and Toxicity

The safety profile of Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate has not been extensively documented; however, related studies on pyrimidine derivatives suggest a favorable safety margin when administered at therapeutic doses. For instance, one study reported no significant toxicity in healthy mice at doses up to 40 mg/kg .

Therapeutic Applications

Given its biological activity and safety profile, Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate holds promise for therapeutic applications in:

- Neurological Disorders : By modulating serotonin levels through TPH1 inhibition.

- Cancer Treatment : As a potential agent against various tumors due to its cytotoxic properties.

- Antiviral Therapy : Potential use in treating viral infections such as influenza.

特性

IUPAC Name |

ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOCAWHXCILLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675246 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-23-9 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。